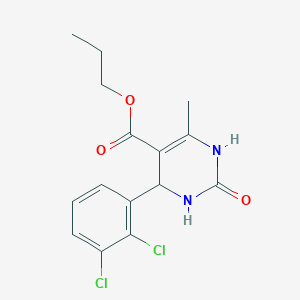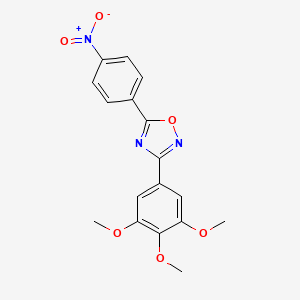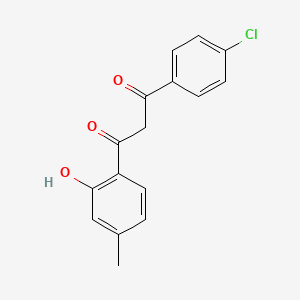![molecular formula C18H19Cl3O4 B4965949 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene, also known as Irgarol 1051, is a chemical compound that belongs to the family of chlorinated phenoxyphenols. It is widely used as an antifouling agent in marine coatings to prevent the growth of marine organisms on the surface of ships and boats. Despite its widespread use, the environmental and health impacts of Irgarol 1051 are not fully understood.
Mechanism of Action
The mechanism of action of 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is not fully understood. It is believed to inhibit photosynthesis in marine organisms by disrupting the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP, which is essential for cellular energy production.
Biochemical and Physiological Effects:
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 has been shown to have a range of biochemical and physiological effects on marine organisms. It can cause oxidative stress, disrupt cellular membranes, and interfere with DNA replication and repair. These effects can lead to a range of health problems, including reduced growth and reproduction, developmental abnormalities, and increased susceptibility to disease.
Advantages and Limitations for Lab Experiments
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is widely used in lab experiments as a model compound for studying the effects of antifouling agents on marine organisms. Its advantages include its well-defined chemical structure, high purity, and consistent toxicity across different species. However, its limitations include its potential to interfere with other biochemical pathways and its limited solubility in water, which can affect its bioavailability.
Future Directions
Future research on 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 should focus on understanding its long-term effects on the marine ecosystem, particularly its potential to accumulate in sediments and biota. Studies should also investigate alternative antifouling agents that are less toxic to marine organisms, as well as strategies for mitigating the environmental impact of 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 and other antifouling agents. Furthermore, research should be conducted to explore the potential health impacts of 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 on humans and other terrestrial organisms.
Synthesis Methods
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is synthesized by the reaction of 2,6-dimethoxyphenol and 3,5-dichloroanisole with glycidyl 4-(2,3-epoxypropoxy)butyrate in the presence of a base catalyst. The resulting product is then chlorinated using chlorine gas to obtain the final product.
Scientific Research Applications
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 has been extensively studied for its environmental impact, particularly its toxicity to marine organisms. It has been shown to have toxic effects on a wide range of marine organisms, including algae, crustaceans, and fish. Studies have also shown that 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 can accumulate in sediments and biota, leading to potential long-term effects on the marine ecosystem.
properties
IUPAC Name |
1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3O4/c1-22-15-6-5-7-16(23-2)18(15)25-9-4-3-8-24-17-13(20)10-12(19)11-14(17)21/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEPQWUDZMODCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)

![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![8-(butoxymethyl)-3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4965959.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
